4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride is a versatile chemical compound used in various scientific research applications. Its unique properties make it suitable for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride typically involves the nitration of 4-fluoronitrobenzene. This process can be carried out using the Halex process, where 4-nitrochlorobenzene reacts with potassium fluoride to produce 4-fluoronitrobenzene . The reaction conditions include the use of a nitrating agent, such as mixed acid, and careful control of temperature and reaction time to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous-flow synthesis strategies. These methods enhance mass and heat transfer rates, leading to better control over impurities and higher process efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonyl chloride group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include 4-fluoroaniline, which is a precursor to various pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride involves its interaction with specific molecular targets. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its use in various chemical synthesis processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride include:
Uniqueness
What sets this compound apart from these similar compounds is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical transformations.
Eigenschaften
Molekularformel |
C7H3ClFNO5S |
---|---|
Molekulargewicht |
267.62 g/mol |
IUPAC-Name |
4-fluoro-5-formyl-2-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H3ClFNO5S/c8-16(14,15)7-1-4(3-11)5(9)2-6(7)10(12)13/h1-3H |
InChI-Schlüssel |
RTWXBASLGDSDLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)[N+](=O)[O-])F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.